molecular formula C9H9N3O2 B13657789 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide

6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B13657789
M. Wt: 191.19 g/mol
InChI Key: GPIQJPRGRXHJBF-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the methoxy group at the 6th position and the carboxamide group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine . The methoxy and carboxamide groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it targets the mycobacterial cytochrome bc1 complex, interfering with ATP homeostasis and causing a decrease in intracellular ATP levels . This leads to the suppression of mycobacterial growth and survival.

Comparison with Similar Compounds

6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-14-6-2-3-8-11-4-7(9(10)13)12(8)5-6/h2-5H,1H3,(H2,10,13)

InChI Key

GPIQJPRGRXHJBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)N)C=C1

Origin of Product

United States

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